N-(2-chloro-4-pyridinyl)-N'-phenylurea, commonly known as CPPU or forchlorfenuron, is a synthetic phenylurea compound with significant plant growth regulating properties. [] Classified as a cytokinin, CPPU mimics the effects of naturally occurring plant hormones like zeatin. [] Its primary role in scientific research lies in its ability to influence various aspects of plant growth and development, including cell division, fruit size enhancement, and fruit set improvement. [, ]
CAS No.: 5208-59-3
CAS No.: 3338-55-4
CAS No.: 26404-66-0
CAS No.: 1460-97-5
CAS No.: 2102-58-1